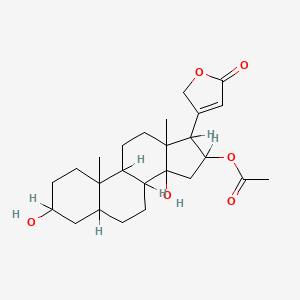![molecular formula C41H56O8 B1214782 (5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate;5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole CAS No. 39471-19-7](/img/structure/B1214782.png)
(5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate;5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate;5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole” is a complex organic molecule that features multiple functional groups, including a furan ring, a cyclopropane ring, and a benzodioxole moiety. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including the formation of the furan ring, the cyclopropane ring, and the benzodioxole moiety. Each step would require specific reagents and conditions:
Formation of the Furan Ring: This could be achieved through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions.
Formation of the Cyclopropane Ring: This might involve the reaction of an alkene with a diazo compound in the presence of a metal catalyst.
Formation of the Benzodioxole Moiety: This could be synthesized through the condensation of a catechol derivative with an appropriate aldehyde.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and minimize costs. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The cyclopropane ring can be reduced to form a more stable cyclopropane derivative.
Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Common reagents include halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃).
Major Products
Oxidation: Furanone derivatives.
Reduction: Reduced cyclopropane derivatives.
Substitution: Substituted benzodioxole derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its functional groups.
Medicine: As a potential drug candidate due to its unique structure.
Industry: As an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of the compound would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
(5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethylcyclopropane-1-carboxylate: Lacks the 2-methylprop-1-enyl group.
5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole: Lacks the furan and cyclopropane rings.
Uniqueness
The unique combination of functional groups in the compound gives it distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with desired properties.
属性
CAS 编号 |
39471-19-7 |
|---|---|
分子式 |
C41H56O8 |
分子量 |
676.9 g/mol |
IUPAC 名称 |
(5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate;5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole |
InChI |
InChI=1S/C22H26O3.C19H30O5/c1-15(2)10-19-20(22(19,3)4)21(23)25-14-17-12-18(24-13-17)11-16-8-6-5-7-9-16;1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2/h5-10,12-13,19-20H,11,14H2,1-4H3;12-13H,3-11,14-15H2,1-2H3/t19-,20+;/m1./s1 |
InChI 键 |
LLGCSIYAKIIVFJ-FDOHDBATSA-N |
SMILES |
CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2.CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C |
手性 SMILES |
CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2.CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C |
规范 SMILES |
CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2.CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C |
Key on ui other cas no. |
39471-19-7 |
同义词 |
reslin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-Bis[[4-[3-(dimethylamino)propoxy]phenyl]methylidene]cyclohexan-1-one](/img/structure/B1214701.png)












